molecular formula C9H11ClN2O2 B584126 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 917918-79-7

4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

Cat. No.: B584126
CAS No.: 917918-79-7
M. Wt: 214.649
InChI Key: PRAZDAQRFZQEIH-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is a chemical compound with the molecular formula C9H10N2O2·HCl It is a derivative of pyrrolopyridine, characterized by the presence of two methoxy groups at the 4 and 7 positions of the pyrrolo[2,3-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine derivatives.

    Reduction: Formation of reduced pyrrolo[2,3-c]pyridine derivatives.

    Substitution: Formation of substituted pyrrolo[2,3-c]pyridine derivatives with various functional groups.

Scientific Research Applications

4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrrolo[2,3-c]pyridine derivatives with biological targets.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine: The free base form without the hydrochloride salt.

    4,7-Dihydroxy-1H-pyrrolo[2,3-c]pyridine: A derivative with hydroxyl groups instead of methoxy groups.

    4,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine: A derivative with methyl groups instead of methoxy groups.

Uniqueness

4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is unique due to the presence of methoxy groups, which can enhance its solubility and reactivity compared to other derivatives. The hydrochloride salt form also improves its stability and handling properties, making it more suitable for various applications in research and industry.

Properties

IUPAC Name

4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-12-7-5-11-9(13-2)8-6(7)3-4-10-8;/h3-5,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAZDAQRFZQEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C=CN2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30723316
Record name 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917918-79-7
Record name 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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